N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pro-drug Development
Research indicates that nitrofuranylmethyl derivatives, including compounds structurally related to the one of interest, have potential applications as pro-drugs. These compounds can be engineered for selective release of therapeutic drugs in hypoxic solid tumors, utilizing biomimetic reduction to trigger drug release. This strategy is aimed at improving drug delivery to cancerous tissues, minimizing systemic side effects (Berry et al., 1997).
Synthesis of Fluoroalkyl-Substituted Derivatives
The synthesis of fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives via reactions with ethyl 3-fluoro-3-(fluoroalkyl)acrylates highlights the versatility of isoquinolinium ylides. These reactions result in compounds with potential pharmacological activities, showcasing the chemical diversity achievable with isoquinoline derivatives (Peng & Zhu, 2001).
Antimycobacterial Agents
Isoquinoline derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain hexahydro-2H-pyrano[3,2-c]quinoline analogues have shown significant activity, suggesting the potential of isoquinoline-based compounds in treating tuberculosis (Kantevari et al., 2011).
Spirooxindole and Polycyclic Derivatives
The formation of diverse polycyclic spirooxindoles through three-component reactions involving isoquinolinium salts underscores the compound's role in generating complex molecular architectures. These reactions facilitate the synthesis of novel compounds with potential applications in medicinal chemistry (Sun et al., 2017).
Multidrug Resistance Modulation
Isoquinoline derivatives have been studied for their ability to modulate multidrug resistance (MDR) in cancer treatment. Tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives, in particular, have shown MDR reversing activity with low toxicity, representing a promising direction for overcoming chemotherapy resistance (Ma et al., 2004).
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCVXQUOAJXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.